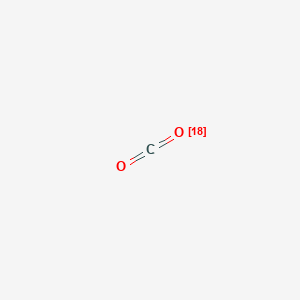
N-Docosylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Docosylpropane-1,3-diamine, also known as DPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This diamine is a member of the alkyl diamine family and is known for its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of N-Docosylpropane-1,3-diamine involves the formation of stable complexes with metal ions. The diamine contains two amine groups that can coordinate with metal ions through a process known as chelation. This chelation process forms a stable complex that can be detected through various analytical techniques.
Biochemical and Physiological Effects:
N-Docosylpropane-1,3-diamine has been shown to have minimal biochemical and physiological effects. The compound is not toxic to cells and does not interfere with cellular processes. This makes it an ideal candidate for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Docosylpropane-1,3-diamine is its ability to form stable complexes with metal ions. This makes it an ideal candidate for metal ion detection in various biological and environmental samples. However, the compound has some limitations. Its solubility in non-polar solvents is limited, which can make it difficult to use in certain experiments. Additionally, the compound has a relatively low binding affinity for some metal ions, which can limit its sensitivity in certain applications.
Zukünftige Richtungen
There are several future directions for N-Docosylpropane-1,3-diamine research. One potential application is in the detection of metal ions in biological samples such as blood and urine. Another potential application is in the detection of metal ions in environmental samples such as water and soil. Additionally, the compound could be modified to increase its binding affinity for certain metal ions, which would increase its sensitivity in metal ion detection applications.
Conclusion:
N-Docosylpropane-1,3-diamine is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to form stable complexes with metal ions, which makes it an ideal candidate for metal ion detection in various biological and environmental samples. While the compound has some limitations, there are several future directions for research that could lead to new applications for N-Docosylpropane-1,3-diamine.
Synthesemethoden
The synthesis of N-Docosylpropane-1,3-diamine involves the reaction of dodecylamine with propane-1,3-diamine. This reaction results in the formation of a white crystalline solid that is soluble in polar solvents such as water and ethanol. The purity of the compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-Docosylpropane-1,3-diamine has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-Docosylpropane-1,3-diamine is in the field of metal ion detection. N-Docosylpropane-1,3-diamine is known for its ability to form stable complexes with metal ions such as copper, zinc, and iron. These complexes can be detected through various analytical techniques such as colorimetry, fluorescence, and electrochemistry.
Eigenschaften
CAS-Nummer |
15268-40-3 |
|---|---|
Molekularformel |
C25H54N2 |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
N'-docosylpropane-1,3-diamine |
InChI |
InChI=1S/C25H54N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-25-22-23-26/h27H,2-26H2,1H3 |
InChI-Schlüssel |
BIWCZXIHIQDFSM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCNCCCN |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCNCCCN |
Andere CAS-Nummern |
15268-40-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



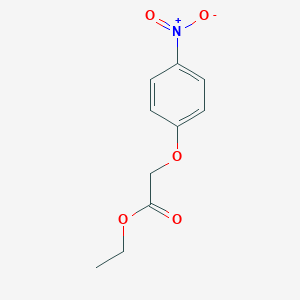


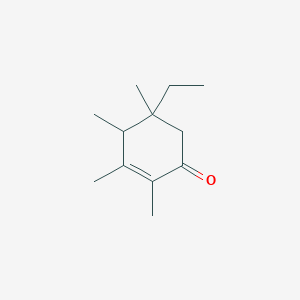

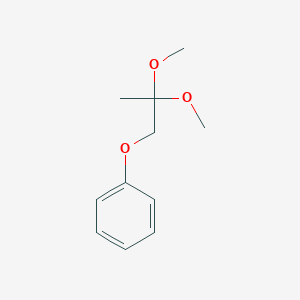
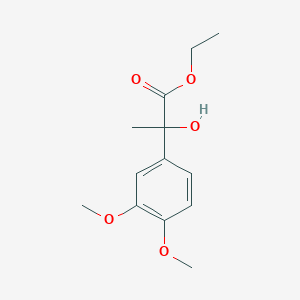
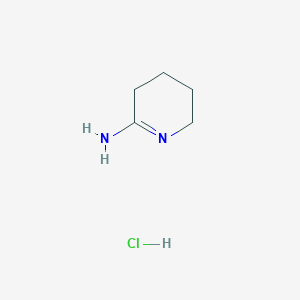
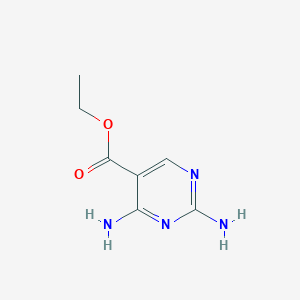



![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)
